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Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of

GSK429286A, a potent inhibitor of Rho-associated coiled-coil containing protein kinases

(ROCK). Below, we present quantitative data on its inhibitory activity, detailed experimental

methodologies for assessing ROCK inhibition, and visual representations of the relevant

signaling pathways.

Data Presentation: Quantitative Inhibitor Selectivity
The inhibitory activity of GSK429286A has been characterized against ROCK1, ROCK2, and a

panel of other kinases. The half-maximal inhibitory concentration (IC50) values are

summarized in the tables below, providing a clear comparison of its selectivity.

Target Kinase GSK429286A IC50 (nM)

ROCK1 14[1][2]

ROCK2 63[1]

Table 1: GSK429286A IC50 values for ROCK1 and ROCK2.
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Off-Target Kinase GSK429286A IC50 (nM)

RSK1 780[2][3]

p70S6K 1940[2][3]

Table 2: GSK429286A IC50 values for other kinases, demonstrating its selectivity for ROCK

isoforms.

Experimental Protocols: Determining Kinase
Inhibition
The determination of IC50 values for ROCK inhibitors like GSK429286A typically involves in

vitro kinase assays. While the specific protocol used for GSK429286A in the original

publication by Goodman et al. (2007) is not publicly detailed, a general methodology based on

established radiometric and ELISA-based assays can be described.

General Radiometric Kinase Assay Protocol (Illustrative)
This protocol outlines a common method for measuring the activity of ROCK kinases and the

inhibitory effects of compounds.

Materials:

Recombinant human ROCK1 or ROCK2 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Peptide substrate (e.g., a synthetic peptide derived from a known ROCK substrate like

MYPT1)

[γ-³²P]ATP (radiolabeled ATP)

GSK429286A or other test compounds dissolved in DMSO

Phosphocellulose paper (e.g., P81)

Phosphorimager for detection
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Procedure:

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer,

recombinant ROCK enzyme, and the peptide substrate.

Inhibitor Addition: Add varying concentrations of GSK429286A (or DMSO for control) to the

reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room

temperature to allow for inhibitor binding.

Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 20-30 minutes),

allowing for the phosphorylation of the substrate.

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture

onto phosphocellulose paper. The peptide substrate will bind to the paper, while the

unincorporated [γ-³²P]ATP will not.

Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g.,

phosphoric acid) to remove any unbound [γ-³²P]ATP.

Detection: Quantify the amount of incorporated radiolabel on the phosphocellulose paper

using a phosphorimager.

Data Analysis: Determine the percentage of kinase inhibition for each concentration of

GSK429286A relative to the control (DMSO). Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50

value.
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Caption: Workflow for a radiometric kinase assay to determine IC50 values.
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Signaling Pathways
ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. While they

share significant homology and some common substrates, they also exhibit distinct functions

and regulate different downstream pathways.

Upstream Activation of ROCK1 and ROCK2
The activation of both ROCK1 and ROCK2 is primarily initiated by the binding of active, GTP-

bound RhoA to their Rho-binding domain (RBD). This interaction relieves the autoinhibitory

conformation of the ROCK kinases, leading to their activation.
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Caption: Upstream activation of ROCK1 and ROCK2 by RhoA.

Differential Downstream Signaling of ROCK1 and
ROCK2
While both kinases phosphorylate common substrates like Myosin Phosphatase Target Subunit

1 (MYPT1), leading to increased myosin light chain (MLC) phosphorylation and cell contractility,

they also have distinct downstream targets and cellular roles.
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ROCK1 is particularly implicated in the formation of stress fibers and focal adhesions.[4] It has

also been shown to regulate the tumor suppressor PTEN by direct phosphorylation, which

affects its stability and activity.[2]
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Caption: Key downstream signaling pathways of ROCK1.

ROCK2 plays a crucial role in stabilizing the actin cytoskeleton, in part through the

phosphorylation and inactivation of cofilin, an actin-depolymerizing factor.[3] It has also been

implicated in processes such as phagocytosis.[4]
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Caption: Key downstream signaling pathways of ROCK2.

In summary, GSK429286A is a potent inhibitor of both ROCK1 and ROCK2, with a preference

for ROCK1. The differential roles of these two kinases in cellular processes underscore the

importance of understanding the selectivity profile of inhibitors used in research and drug

development. This guide provides a foundational understanding of the selectivity of

GSK429286A and the methodologies used to characterize it, serving as a valuable resource

for professionals in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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